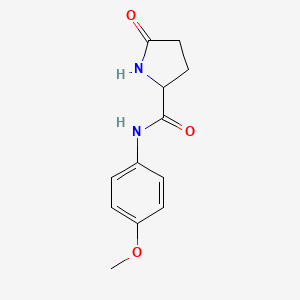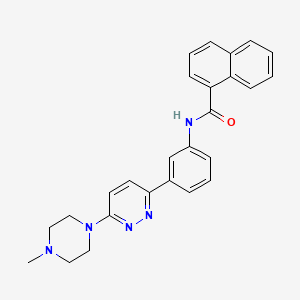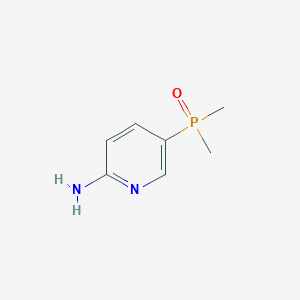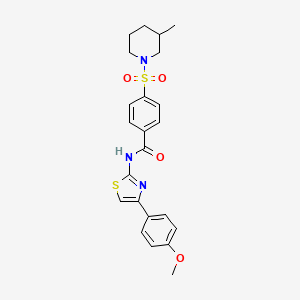![molecular formula C19H21N5O3S B2678140 2,6-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide CAS No. 2034392-55-5](/img/structure/B2678140.png)
2,6-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound features a unique structure that includes a thiazolo[5,4-b]pyridine moiety, which is known for its biological activity and potential therapeutic benefits.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate in solvents such as N-methyl-2-pyrrolidone .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, including temperature control, solvent selection, and the use of efficient purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions
2,6-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like sodium hydroxide for deprotonation steps, and solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) for facilitating reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs with different functional groups .
科学研究应用
2,6-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Research focuses on its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in diseases such as cancer and inflammatory disorders.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
作用机制
The mechanism of action of 2,6-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolo[5,4-b]pyridine moiety is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can modulate cellular processes, leading to therapeutic effects .
相似化合物的比较
Similar Compounds
Thiazolo[5,4-b]pyridine derivatives: These compounds share the thiazolo[5,4-b]pyridine core and exhibit similar biological activities.
Nicotinamide analogs: Compounds with similar nicotinamide structures are often studied for their potential therapeutic benefits.
Uniqueness
2,6-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
属性
IUPAC Name |
2,6-dimethoxy-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-26-15-6-5-13(17(23-15)27-2)16(25)21-12-7-10-24(11-8-12)19-22-14-4-3-9-20-18(14)28-19/h3-6,9,12H,7-8,10-11H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIAOZXOQXYIMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C(=O)NC2CCN(CC2)C3=NC4=C(S3)N=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2678057.png)
![5-[(2,5-Dimethylphenyl)methyl]-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2678060.png)



![2-(Benzylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2678066.png)
![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4-sulfamoylphenyl)benzamide](/img/structure/B2678067.png)
![1-[4-[4-(1-Propan-2-yltriazol-4-yl)-2,3,6,7-tetrahydroazepine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2678069.png)
![2-Chloro-N-[1-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]cycloheptyl]acetamide](/img/structure/B2678070.png)

![(4-Propyl-1,2,3-thiadiazol-5-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2678074.png)
![Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2678075.png)


